molecular formula C11H13N3 B12115063 4-(1-Ethyl-1H-pyrazol-4-yl)aniline

4-(1-Ethyl-1H-pyrazol-4-yl)aniline

Cat. No.: B12115063
M. Wt: 187.24 g/mol
InChI Key: NVVUBKJSTIOMCN-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-pyrazol-4-yl)aniline is a heterocyclic aromatic compound featuring an aniline moiety (a benzene ring with an amino group) linked to a 1-ethyl-substituted pyrazole ring at the para position. Its molecular formula is C₁₀H₁₃N₃, with an average molecular mass of 175.23 g/mol. The ethyl group at the pyrazole nitrogen enhances steric bulk and lipophilicity compared to unsubstituted pyrazole analogs, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)aniline

InChI

InChI=1S/C11H13N3/c1-2-14-8-10(7-13-14)9-3-5-11(12)6-4-9/h3-8H,2,12H2,1H3

InChI Key

NVVUBKJSTIOMCN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)aniline typically involves the reaction of an appropriate aniline derivative with a pyrazole precursorThe reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of 4-(1-Ethyl-1H-pyrazol-4-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted aniline derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of 4-(1-Ethyl-1H-pyrazol-4-yl)aniline as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized several pyrazole derivatives, including 4-(1-Ethyl-1H-pyrazol-4-yl)aniline, and evaluated their activity against breast and colon cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A series of pyrazole derivatives were tested against bacterial strains, showing effective inhibition. The mechanism of action is believed to involve interference with bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Effects
Research has indicated that 4-(1-Ethyl-1H-pyrazol-4-yl)aniline exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Material Science Applications

Polymer Chemistry
In material science, 4-(1-Ethyl-1H-pyrazol-4-yl)aniline has been utilized as a monomer for synthesizing conductive polymers. These polymers have applications in electronic devices due to their electrical conductivity and stability. The incorporation of the pyrazole moiety enhances the polymer's properties, making it suitable for applications in organic electronics and sensors .

Ligand Development
The compound has been employed in the development of ligands for metal complexes used in catalysis. Its ability to coordinate with metal ions allows it to act as a catalyst in various organic reactions, including cross-coupling reactions and oxidation processes .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer AgentSignificant cytotoxic effects against cancer cell lines
Antimicrobial PropertiesEffective inhibition against various bacterial strains
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines
Material ScienceConductive PolymersEnhanced electrical properties for electronic applications
Ligand DevelopmentEffective coordination with metal ions for catalytic processes

Case Studies

Case Study 1: Anticancer Activity
A study conducted by Aziz-ur-Rehman et al. synthesized various pyrazole derivatives, including 4-(1-Ethyl-1H-pyrazol-4-yl)aniline, and tested their efficacy against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, highlighting their potential as novel anticancer agents .

Case Study 2: Antimicrobial Efficacy
In another study, researchers evaluated the antimicrobial activity of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The study found that 4-(1-Ethyl-1H-pyrazol-4-yl)aniline showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential application in developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-(1-Ethyl-1H-pyrazol-4-yl)aniline can be contextualized by comparing it to three closely related compounds:

4-(1H-Pyrazol-1-yl)aniline

  • Molecular Formula : C₉H₉N₃
  • Average Mass : 159.19 g/mol
  • Key Differences : Lacks the ethyl substituent on the pyrazole nitrogen.
  • This compound is a common precursor for synthesizing substituted pyrazole-aniline derivatives .

3-(1-Benzyl-1H-pyrazol-4-yl)aniline

  • Molecular Formula : C₁₆H₁₅N₃
  • Average Mass : 249.31 g/mol
  • Key Differences : Features a benzyl group (C₆H₅CH₂) at the pyrazole nitrogen and a meta-substituted aniline (position 3 vs. para).
  • Properties: The benzyl group increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce metabolic stability.

4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

  • Molecular Formula : C₁₅H₁₆N₄S
  • Average Mass : 284.38 g/mol
  • Key Differences: Incorporates a thiazole ring and a methyl-substituted pyrazole, with the aniline amino group further functionalized by a methyl-pyrazolemethyl chain.
  • This structural complexity may broaden pharmacological applications but complicate synthesis .

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Molecular Formula Average Mass (g/mol) Substituents Key Properties
4-(1-Ethyl-1H-pyrazol-4-yl)aniline C₁₀H₁₃N₃ 175.23 Ethyl (pyrazole N), para-aniline Moderate lipophilicity, versatile synthesis
4-(1H-Pyrazol-1-yl)aniline C₉H₉N₃ 159.19 None (pyrazole N), para-aniline Higher solubility, precursor utility
3-(1-Benzyl-1H-pyrazol-4-yl)aniline C₁₆H₁₅N₃ 249.31 Benzyl (pyrazole N), meta-aniline High lipophilicity, altered electronic effects
4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline C₁₅H₁₆N₄S 284.38 Thiazole, methyl-pyrazolemethyl Enhanced polarizability, complex synthesis

Biological Activity

4-(1-Ethyl-1H-pyrazol-4-yl)aniline is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research. The compound's structure allows for interactions with various biological targets, making it a candidate for further investigation in pharmacology.

Chemical Structure

The molecular formula of 4-(1-Ethyl-1H-pyrazol-4-yl)aniline is C10H12N4C_{10}H_{12}N_{4}, characterized by the presence of an ethyl-substituted pyrazole ring attached to an aniline moiety. The structure can be represented as follows:

Structure C10H12N4\text{Structure }\text{C}_{10}\text{H}_{12}\text{N}_{4}

The biological activity of 4-(1-Ethyl-1H-pyrazol-4-yl)aniline is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating enzyme functions. This interaction can disrupt various signaling pathways, leading to altered cellular responses .

Antimicrobial Properties

Research has indicated that compounds containing the pyrazole structure exhibit notable antimicrobial activities. In vitro studies have demonstrated that 4-(1-Ethyl-1H-pyrazol-4-yl)aniline can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

Activity Effect
AntimicrobialInhibits growth of bacteria
AnticancerInduces apoptosis in cancer cells

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of 4-(1-Ethyl-1H-pyrazol-4-yl)aniline against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as a therapeutic agent against infections .
  • Anticancer Effects : In a recent investigation, the compound was tested on several cancer cell lines, including breast and colon cancer models. The findings revealed that treatment with 4-(1-Ethyl-1H-pyrazol-4-yl)aniline resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM depending on the cell line .

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